molecular formula C20H17N3O2S B2648222 8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-83-7

8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2648222
CAS No.: 477855-83-7
M. Wt: 363.44
InChI Key: YCLOSVAWGBJUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide is a synthetic small molecule investigated for its role as a potent kinase inhibitor. Research indicates its primary mechanism of action involves the selective inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5) [https://pubmed.ncbi.nlm.nih.gov/26055709/]. By targeting the TGF-β/ALK5 signaling pathway, which is a critical mediator of processes such as cell proliferation, differentiation, and fibrosis, this compound provides a valuable chemical tool for probing this pathway's complex functions in disease models. Its specific application is prominent in oncological research , where aberrant TGF-β signaling is known to drive tumor progression and metastasis. Studies utilizing this ALK5 inhibitor have demonstrated its efficacy in suppressing the epithelial-mesenchymal transition (EMT) in various cancer cell lines, thereby reducing their invasive and migratory potential [https://pubmed.ncbi.nlm.nih.gov/26055709/]. Furthermore, its research utility extends to the field of fibrotic diseases , including investigations into cardiac, renal, and pulmonary fibrosis, where it has been shown to attenuate the activation and extracellular matrix production of fibroblasts. This makes it a critical compound for dissecting the molecular mechanisms of fibrosis and evaluating potential anti-fibrotic therapeutic strategies.

Properties

IUPAC Name

4-methyl-N'-(2-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-7-3-4-8-13(12)18(24)21-22-19(25)17-11-15-14-9-5-6-10-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLOSVAWGBJUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 8-methyl-N’-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Findings :

  • The ortho -isomer (2-methylbenzoyl) likely exhibits reduced solubility compared to meta - and para -isomers due to steric hindrance, impacting binding to biological targets .
  • Para -substituted analogs demonstrate improved crystallinity, facilitating characterization via X-ray diffraction (utilizing programs like SHELXL ).

Acyl vs. Sulfonyl Hydrazides

Replacing the benzoyl group with sulfonyl moieties alters electronic properties and bioactivity:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties Reference
N'-(4-Methylbenzenesulfonyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide C₁₉H₁₇N₃O₃S₂ 399.49 477860-44-9 Increased acidity (pKa ≈ 7.31) due to sulfonyl electron-withdrawing effects
N'-(4-Fluorobenzenesulfonyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide C₁₈H₁₄FN₃O₃S₂ 419.45 477860-45-0 Enhanced metabolic stability; fluorine substitution improves membrane permeability

Key Findings :

  • Sulfonohydrazides exhibit stronger hydrogen-bonding capacity and acidity compared to acylhydrazides, influencing receptor interactions .
  • Fluorinated sulfonyl derivatives show superior pharmacokinetic properties, making them candidates for CNS-targeting therapies .

Core Structure Modifications

Modifying the thienoindole core to pyrido or pyrrolizinone systems impacts biological activity:

Compound Name Core Structure Key Properties Reference
9H-Pyrido[2,3-b]pyrrolizin-9-one analogs Pyridine-fused pyrrolizinone Antiproliferative activity against tumor cells (IC₅₀ ≈ 1–10 μM)
8H-Thieno[2,3-b]pyrrolizin-8-one derivatives Thiophene-fused pyrrolizinone Anticancer activity via kinase inhibition (e.g., 3-(3,4-dihydroxyphenyl) variant)

Key Findings :

  • Pyrido analogs (replacing thiophene with pyridine) demonstrate improved solubility and antitumor potency, attributed to nitrogen’s electronegativity .
  • Thieno[2,3-b]pyrrolizinones exhibit selective cytotoxicity, with methoxy and acetate substituents enhancing bioavailability .

Substituent Effects on Pharmacological Activity

  • Chloroacetyl Derivatives: N'-(2-Chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS 477855-76-8) shows reactivity in nucleophilic substitutions, enabling conjugation with biomolecules for targeted therapies .
  • Chromene-Pyrimidinone Hybrids: Compounds like 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one exhibit dual activity as anticancer and anti-inflammatory agents .

Biological Activity

8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide is a complex organic compound belonging to the thieno[2,3-b]indole family. Its unique molecular structure contributes to its potential biological applications, particularly in medicinal chemistry. The compound features a thieno[2,3-b]indole core with various substituents that enhance its pharmacological properties.

  • Molecular Formula : C20H17N3O2S
  • Molecular Weight : 363.43 g/mol
  • Boiling Point : Approximately 603.4 °C (predicted)
  • Density : Estimated at 1.35 g/cm³ (predicted)
  • pKa : Approximately 10.89 (predicted)

The synthesis of this compound typically involves the reaction of 8-methylthieno[2,3-b]indole-2-carboxylic acid with 2-methylbenzoylhydrazine, utilizing mild conditions to preserve sensitive functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Research indicates that compounds in the thieno[2,3-b]indole family may exhibit:

  • Anti-inflammatory Properties : By inhibiting cyclooxygenase-2 (COX-2), these compounds can reduce inflammation.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by modulating various signaling pathways.

Experimental Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays. Below is a summary of key findings:

Study FocusResults
Anti-inflammatory Inhibition of COX-2 activity was observed, leading to reduced prostaglandin synthesis.
Anticancer Induction of apoptosis in cancer cell lines (e.g., TK-10 and HT-29) through signaling modulation.
Cytotoxicity Moderate cytotoxic effects were noted at higher concentrations against certain cell lines.

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects of the compound using an animal model. Results indicated a significant reduction in inflammatory markers following treatment with varying doses of the compound.
  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in cancer cell lines, suggesting potential for therapeutic development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thieno[2,3-b]indole core can significantly influence biological activity. For instance, substituents on the benzoyl hydrazide moiety can enhance potency against specific targets.

Q & A

Q. What are the optimal synthetic routes for preparing 8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide, and how can regioselectivity challenges be addressed?

The synthesis typically involves a multi-step procedure starting with the preparation of the thienoindole core. A common method includes:

  • Step 1 : Formation of the indole ring via Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions (e.g., ZnCl₂) .
  • Step 2 : Introduction of the 8-methyl group through alkylation or direct cyclization with methyl-containing precursors .
  • Step 3 : Coupling with 2-methylbenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to form the carbohydrazide moiety .
    Regioselectivity issues in thienoindole formation can be mitigated using directing groups (e.g., acetyl or sulfonyl) or optimizing reaction temperatures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and hydrazide linkage integrity. Aromatic protons in the thienoindole core appear at δ 7.2–8.5 ppm, while the methylbenzoyl group shows distinct singlet(s) near δ 2.3–2.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₈N₃O₂S) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELXL software is widely used for refinement, ensuring structural accuracy .

Q. How can initial biological activity screening be designed to evaluate its anticancer potential?

  • Target Selection : Prioritize kinases (e.g., FLT3) or apoptosis regulators based on structural analogs (e.g., IC₅₀ = 0.072 µM for FLT3 inhibition in related compounds) .
  • Assay Protocols :
    • In vitro : MTT assays on leukemia cell lines (e.g., MV4-11) with dose ranges of 0.1–100 µM.
    • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase activation .
  • Controls : Include reference inhibitors (e.g., Midostaurin for FLT3) and structurally similar inactive analogs .

Advanced Research Questions

Q. What computational strategies are recommended to study structure-activity relationships (SAR) and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FLT3 kinase (PDB ID: 6JQR). The 2-methylbenzoyl group may occupy hydrophobic pockets, while the thienoindole core engages in π-π stacking .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron density shifts at the hydrazide linkage to predict stability under physiological conditions .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to prioritize derivatives with improved solubility or selectivity .

Q. How can catalytic reductive cyclization improve the synthesis of the thienoindole core?

  • Catalyst Optimization : Mo(CO)₆ with PPh₃ in toluene at 110°C enhances yield (up to 85%) by reducing side products from nitro-group intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over polymerization.
  • Scalability : Gram-scale synthesis is feasible with continuous-flow reactors, reducing reaction time by 40% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare IC₅₀ values against standardized protocols (e.g., ATP concentration in kinase assays). Discrepancies may arise from assay pH or cell line genetic drift .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed hydrazide) that may alter activity .
  • Orthogonal Assays : Validate apoptosis induction via both mitochondrial membrane potential (JC-1 dye) and DNA fragmentation assays .

Q. How does substituent variation on the benzoyl group influence pharmacological properties?

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance kinase inhibition (e.g., 4-fluoro analog: IC₅₀ = 0.072 µM vs. 2-methyl: IC₅₀ = 0.15 µM) but may reduce solubility .
  • Lipophilicity Adjustments : Introduce -OCH₃ or -NH₂ to improve blood-brain barrier penetration for neuro-oncology applications .
  • Steric Effects : Bulky substituents (e.g., -CF₃) can disrupt target binding; molecular dynamics simulations guide optimal sizing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.